molecular formula C22H10N4O11 B023744 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 3807-80-5

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione

Cat. No.: B023744
CAS No.: 3807-80-5
M. Wt: 506.3 g/mol
InChI Key: UZYJMHZACNPRDQ-UHFFFAOYSA-N
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Description

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione: is a chemical compound with the molecular formula C12H4N2O7 and a molecular weight of 288.17 g/mol . It is known for its distinctive structure, which includes two nitro groups attached to a benzoisochromene core. This compound is primarily used in research settings, particularly in the field of proteomics .

Mechanism of Action

Target of Action

It is known that dinitronaphthaloyl derivatives, such as this compound, are used as disinfectants and antiseptics .

Mode of Action

It is known that the principal mechanism of action of similar sensor systems is the pet (photoinduced electron transfer) effect . This suggests that the compound might interact with its targets through electron transfer, leading to changes in the target’s function or structure.

Biochemical Pathways

Based on its potential use as a disinfectant and antiseptic , it may interfere with the metabolic pathways of microorganisms, leading to their inactivation.

Result of Action

Given its potential use as a disinfectant and antiseptic , it may lead to the inactivation of microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione typically involves the nitration of 1,8-naphthalic anhydride. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired dinitro compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical entities .

Biology and Medicine: In biological research, this compound is used in the study of enzyme interactions and protein modifications. Its nitro groups can be reduced to amino groups, allowing for the attachment of various biomolecules, making it useful in the development of biochemical assays and diagnostic tools .

Industry: The compound finds applications in the production of dyes and pigments due to its chromophoric properties. It is also used in the synthesis of advanced materials with specific electronic and optical properties .

Comparison with Similar Compounds

    1,8-Naphthalic anhydride: A precursor in the synthesis of 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione.

    3,6-Dinitronaphthalic anhydride: A structurally similar compound with nitro groups at different positions.

    5-Nitro-1H,3H-benzo[de]isochromene-1,3-dione: A mono-nitro derivative of the compound.

Uniqueness: this compound is unique due to the presence of two nitro groups at specific positions on the benzoisochromene core. This structural feature imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

3807-80-5

Molecular Formula

C22H10N4O11

Molecular Weight

506.3 g/mol

IUPAC Name

(3,6-dinitronaphthalene-1-carbonyl) 3,6-dinitronaphthalene-1-carboxylate

InChI

InChI=1S/C22H10N4O11/c27-21(19-9-15(25(33)34)7-11-5-13(23(29)30)1-3-17(11)19)37-22(28)20-10-16(26(35)36)8-12-6-14(24(31)32)2-4-18(12)20/h1-10H

InChI Key

UZYJMHZACNPRDQ-UHFFFAOYSA-N

SMILES

C1=C2C=C(C=C3C2=C(C=C1[N+](=O)[O-])C(=O)OC3=O)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC(=O)C3=C4C=CC(=CC4=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

5,8-Dinitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione;  3,6-Dinitro-1,8-naphthalenedicarboxylic Anhydride; 

Origin of Product

United States

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